molecular formula C16H18N2O5S B14201526 N-Hydroxy-3-{[(3-phenoxyphenyl)methyl]sulfamoyl}propanamide CAS No. 919997-04-9

N-Hydroxy-3-{[(3-phenoxyphenyl)methyl]sulfamoyl}propanamide

Cat. No.: B14201526
CAS No.: 919997-04-9
M. Wt: 350.4 g/mol
InChI Key: LEANUVMBNPLILN-UHFFFAOYSA-N
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Description

N-Hydroxy-3-{[(3-phenoxyphenyl)methyl]sulfamoyl}propanamide is a complex organic compound characterized by its unique molecular structure. It contains a hydroxylamine group, a sulfonamide group, and an aromatic ether, making it a versatile molecule in various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy-3-{[(3-phenoxyphenyl)methyl]sulfamoyl}propanamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 3-phenoxybenzyl chloride with sodium sulfite to form the sulfonamide intermediate, which is then reacted with N-hydroxypropanamide under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques is common in industrial settings to enhance efficiency and product quality .

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-3-{[(3-phenoxyphenyl)methyl]sulfamoyl}propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitroso derivatives, amine derivatives, and substituted aromatic ethers, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-Hydroxy-3-{[(3-phenoxyphenyl)methyl]sulfamoyl}propanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Hydroxy-3-{[(3-phenoxyphenyl)methyl]sulfamoyl}propanamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or slowed cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Hydroxy-3-{[(3-phenoxyphenyl)methyl]sulfamoyl}propanamide is unique due to its combination of functional groups, which confer specific reactivity and biological activity. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in both research and industry .

Properties

CAS No.

919997-04-9

Molecular Formula

C16H18N2O5S

Molecular Weight

350.4 g/mol

IUPAC Name

N-hydroxy-3-[(3-phenoxyphenyl)methylsulfamoyl]propanamide

InChI

InChI=1S/C16H18N2O5S/c19-16(18-20)9-10-24(21,22)17-12-13-5-4-8-15(11-13)23-14-6-2-1-3-7-14/h1-8,11,17,20H,9-10,12H2,(H,18,19)

InChI Key

LEANUVMBNPLILN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)CNS(=O)(=O)CCC(=O)NO

Origin of Product

United States

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